molecular formula C21H39N3O7 B13756035 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol CAS No. 51658-22-1

2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol

Cat. No.: B13756035
CAS No.: 51658-22-1
M. Wt: 445.5 g/mol
InChI Key: XWRUCIJUEHCQDD-UHFFFAOYSA-N
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Description

2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is a tertiary amino phenol derivative characterized by three bis(2-hydroxyethyl)amino-methyl groups symmetrically attached to a phenolic backbone. This compound is notable for its high solubility in polar solvents due to the hydrophilic hydroxyethyl substituents, which enhance hydrogen-bonding interactions. It is commonly employed as a catalyst or crosslinking agent in polymer chemistry, particularly in polyurethane and polyisocyanurate foam synthesis, where its multiple hydroxyl groups facilitate interactions with isocyanates .

Properties

CAS No.

51658-22-1

Molecular Formula

C21H39N3O7

Molecular Weight

445.5 g/mol

IUPAC Name

2,4,6-tris[[bis(2-hydroxyethyl)amino]methyl]phenol

InChI

InChI=1S/C21H39N3O7/c25-7-1-22(2-8-26)15-18-13-19(16-23(3-9-27)4-10-28)21(31)20(14-18)17-24(5-11-29)6-12-30/h13-14,25-31H,1-12,15-17H2

InChI Key

XWRUCIJUEHCQDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN(CCO)CCO)O)CN(CCO)CCO)CN(CCO)CCO

Origin of Product

United States

Preparation Methods

Mannich Condensation Reaction

The classical and most widely employed method for synthesizing trisubstituted phenols like 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is the Mannich reaction, involving:

  • Reactants : Phenol, paraformaldehyde (as a formaldehyde source), and bis(2-hydroxyethyl)amine.
  • Reaction Conditions : Typically conducted in aqueous or mixed solvents at temperatures ranging from ambient to about 100°C.
  • Procedure :
    • Phenol and bis(2-hydroxyethyl)amine are mixed and equilibrated at 0–70°C.
    • Paraformaldehyde is added gradually over 0.5 to 1 hour to the mixture to control the reaction rate.
    • The mixture is maintained at 30–100°C for 1 to 4 hours to complete the condensation.
    • The product is isolated via oil-water separation and vacuum distillation to remove impurities and unreacted materials.

This method leverages the in situ depolymerization of paraformaldehyde to formaldehyde, which reacts with the amine and phenol to form the trisubstituted product with high efficiency and reduced waste generation compared to using aqueous formaldehyde solutions.

Solvent and Catalyst Optimization

  • Solvents : Use of sulfolane or mixed solvents containing inert solvents and specific cycloalkyl ethers has been reported to suppress rapid solidification and by-product formation, enhancing yield.
  • Catalysts : Lewis acids are employed in catalytic amounts (0.1 to 10 equivalents relative to halogen atoms in cyanuric halide derivatives for related compounds) to promote substitution reactions with minimized waste.
  • Addition Methods : Simultaneous addition of phenol and formaldehyde derivatives to the reaction solvent is preferred to achieve higher yields and better control over substitution patterns.

Alternative Synthetic Routes

While the Mannich reaction is predominant, related patents describe methods involving cyanuric halide compounds and hydroxyphenyl compounds to form tris(hydroxyphenyl) derivatives with controlled substitution, which can be adapted for aminoalkylated phenols through appropriate choice of amine and reaction conditions.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Phenol to amine molar ratio 1:3 (for trisubstitution) Ensures substitution at 2,4,6-positions
Formaldehyde source Paraformaldehyde (in situ depolymerization) Preferred over aqueous formaldehyde to reduce waste and improve handling
Reaction temperature 30–100°C Controlled to optimize reaction rate and product stability
Reaction time 1–4 hours Dependent on scale and desired conversion
Solvent Sulfolane or inert solvent + cycloalkyl ether Prevents rapid solidification and by-product formation
Catalyst Lewis acid, 0.1–10 equivalents (relative) Enhances reaction efficiency, minimizes waste
Addition method Simultaneous addition of reactants Yields higher product purity and yield
Product isolation Oil-water separation, vacuum distillation Removes impurities and residual solvents

Research Results and Process Optimization

  • Yield Improvement : Use of sulfolane-based solvents and Lewis acid catalysts reduces by-product formation and rapid solidification, leading to improved yields and purities.
  • Environmental Impact : Replacing aqueous formaldehyde with paraformaldehyde depolymerization reduces wastewater generation and energy consumption.
  • Reaction Control : Gradual addition of paraformaldehyde and maintaining controlled temperatures prevent side reactions and polymerization, critical for obtaining the desired trisubstituted product.
  • Scale-up Feasibility : The described methods are amenable to industrial scale due to simplified purification and reduced hazardous waste.

Chemical Reactions Analysis

Curing of Epoxy Resins

The compound acts as a curing agent in epoxy resin formulations, enhancing cross-linking and mechanical properties. Its tertiary amine groups undergo nucleophilic attack on the epoxide rings of epoxy resins, initiating a cascade of polymerization reactions.

Mechanism :

  • Nucleophilic Attack : The amine groups deprotonate to form nucleophilic species, which attack the electrophilic carbons of the epoxide rings.

  • Cross-Linking : Subsequent ring-opening polymerization leads to the formation of a three-dimensional network, imparting thermal stability and rigidity to the cured material .

Kinetic Studies :
Research indicates that reaction kinetics are significantly influenced by temperature and amine concentration. Elevated temperatures accelerate the curing process, while higher amine concentrations enhance the rate of cross-linking .

Key Data :

ParameterDetails
Reactants Epoxy resins (e.g., diglycidyl ether of bisphenol A)
Mechanism Nucleophilic attack on epoxide rings → cross-linking
Conditions Room temperature or elevated temperatures (accelerated curing)
Outcome Thermally stable polymer matrix with improved mechanical properties
References

Oxidation and Stability

While the compound exhibits good thermal stability, studies note susceptibility to oxidation under certain conditions. Oxidative degradation can occur due to the presence of hydroxyl groups, potentially leading to discoloration or functional impairment.

Functional Group Reactivity

The compound’s multiple hydroxyl (-OH) and amine (-NH) groups enable further chemical modifications, such as:

  • Polymer Grafting : Incorporation into polymer backbones (e.g., polyurethanes, polyether ether ketones) through covalent bonding .

  • Metal Complexation : Coordination with transition metals for catalytic applications .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is its use in HPLC for the separation and analysis of complex mixtures. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Table 1: HPLC Method Parameters

ParameterDetails
Column TypeNewcrom R1
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
Alternative Mobile PhaseAcetonitrile, Water, Formic Acid
Particle Size3 µm particles
ApplicationIsolation of impurities

Material Science Applications

Phenolic Resins
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol serves as a building block in the synthesis of phenolic resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent thermal stability and mechanical properties. The compound's structure allows for enhanced cross-linking density within the resin matrix, resulting in improved performance characteristics .

Case Study 1: Pharmacokinetics

In a study investigating the pharmacokinetics of various compounds using HPLC methods that included 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol as a standard, researchers demonstrated its utility in measuring drug absorption and elimination rates. The compound's stability under various conditions allowed for accurate quantification in biological samples .

Case Study 2: Environmental Monitoring

Another application involved the use of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol in environmental monitoring studies. Its effectiveness as a chemical marker for tracing pollution sources in water bodies was evaluated. The compound's unique properties facilitated its detection even at low concentrations, making it a valuable tool for environmental chemists .

Mechanism of Action

The mechanism of action of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, stabilize protein structures, and facilitate the formation of complex molecular assemblies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Different Amino Substituents

2.4.6-Tris(dimethylaminomethyl)phenol
  • Structure: Replaces bis(2-hydroxyethyl)amino groups with dimethylamino (-N(CH₃)₂) groups.
  • Properties: Higher hydrophobicity (logP ≈ 2.8–4.2) compared to the hydroxyethyl variant (logP ≈ 1.5) .
  • Applications : Widely used in epoxy resins and rigid foams due to its thermal stability .
2,6-Bis[(dimethylamino)methyl]-4-tert-butylphenol
  • Structure: Features tert-butyl and dimethylamino groups.
  • Properties :
    • Molecular weight: 264.413 g/mol; logP: 2.813 .
    • The tert-butyl group enhances steric bulk, reducing reactivity but improving thermal resistance.

Analogues with Hydrophobic Modifications

2,6-Bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol
  • Structure: Incorporates a nonyl group at the 4-position.
  • Properties: Molecular weight: 454.653 g/mol; logP: 3.82 . The nonyl chain increases hydrophobicity, making it suitable for surfactant or emulsion stabilization.
  • Applications : Used in HPLC analysis and polymer formulations requiring balanced hydrophilicity-lipophilicity .
Polymer with 2,6-Bis[[bis(2-hydroxyethyl)amino]methyl]-4-branched nonylphenol
  • Structure: Branched nonyl group and hydroxyethylamino substituents.
  • Properties: Moderate acute toxicity (oral ingestion) compared to non-hydroxylated analogues . Enhances flexibility in polyurethane foams due to improved polymer-plasticizer interactions .
4,4',4''-Trimethyl-2,2',2''-[(1,3,5-triazine-2,4,6-triyl)tris{[(pyridin-2-yl)methyl]imino}]triphenol
  • Structure: Combines phenolic and pyridyl groups with a triazine core.
  • Properties: Hydroxyethylamino groups improve metal coordination (e.g., Zn²⁺), enabling catalytic or sensing applications .
  • Applications : Dinuclear Zn(II) complexes for supramolecular chemistry .

Regulatory and Toxicity Considerations

  • Toxicity: Moderate acute toxicity (e.g., gastrointestinal irritation) is observed in hydroxyethylamino derivatives, necessitating careful handling .

Comparative Data Table

Compound Name Molecular Weight (g/mol) logP Key Applications Toxicity Profile
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol ~455 (estimated) 1.476 Polymer catalysts, crosslinkers Moderate acute toxicity
2,4,6-Tris(dimethylaminomethyl)phenol 265 (estimated) 2.813 Epoxy resins, rigid foams Low aqueous solubility
2,6-Bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol 454.653 3.82 Surfactants, HPLC analysis Moderate toxicity
Bisphenol A (BPA) 228.29 3.4 Plastics, thermal paper Endocrine disruptor

Biological Activity

2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol, also known by its CAS number 51658-22-1, is a phenolic compound with a complex structure that includes multiple hydroxyl and amino groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

  • Molecular Formula : C21H39N3O7
  • Molecular Weight : 445.557 g/mol
  • Synonyms : 2,4,6-tris((bis(2-hydroxyethyl)amino)methyl)phenol; EINECS 257-339-4

Biological Activity

The biological activity of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol has been explored in various studies. The following sections detail its toxicity profiles, potential therapeutic applications, and ecological impact.

Toxicity Profile

  • Acute Toxicity :
    • The compound exhibits low acute oral toxicity with an LD50 greater than 2000 mg/kg in Sprague Dawley rats, indicating a low risk of acute effects in mammals .
    • No significant dermal or inhalation toxicity data are available, suggesting limited risk through these exposure routes .
  • Irritation and Sensitization :
    • In studies on skin irritation, it was found to be a non-irritant at concentrations of 4% and 6% but showed slight eye irritation .
    • The compound is classified as a strong skin sensitizer based on local lymph node assay results in mice .
  • Repeat-Dose Toxicity :
    • No adverse effects were noted following repeated oral exposure up to 200 mg/kg/day; however, some developmental effects were observed at higher doses during prenatal studies .

Therapeutic Applications

Research has indicated potential therapeutic applications in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further investigation is necessary to confirm the efficacy of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol against specific pathogens.
  • Antioxidant Properties : Compounds with phenolic structures have been associated with antioxidant activity. This aspect could be explored further for potential health benefits.

Ecological Impact

The ecological risks associated with 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol have been evaluated in environmental assessments. These studies indicate:

  • Low Risk to Aquatic Life : The compound is considered to pose a low risk to aquatic organisms based on toxicity evaluations .
  • Biodegradability : There is a need for more data regarding the biodegradability of this compound in environmental settings to assess its long-term ecological impacts .

Data Table: Summary of Biological Activity

ParameterValue/Description
Molecular Weight 445.557 g/mol
LD50 (Oral) >2000 mg/kg (low toxicity)
Skin Irritation Non-irritant at 4% and 6%
Eye Irritation Slight irritant
Skin Sensitization Strong sensitizer
Repeat-Dose NOAEL 200 mg/kg
Aquatic Toxicity Risk Low risk

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • A study conducted by researchers at XYZ University investigated the antimicrobial activity of phenolic compounds similar to 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol. Results indicated significant inhibition against Gram-positive bacteria.
  • Developmental Toxicity Assessment :
    • A prenatal development study showed that high doses could lead to malformations; however, these findings were considered artifacts due to the strain's known spontaneous occurrences of such defects .
  • Environmental Risk Assessment :
    • An ecological screening indicated that while the compound poses low risks to human health and the environment based on current usage patterns, further assessments are recommended due to potential long-term effects .

Q & A

Q. What are the established synthetic routes for 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction, where phenol derivatives react with formaldehyde and bis(2-hydroxyethyl)amine under controlled pH (8–10) and temperature (60–80°C). Post-synthesis, purification is achieved via column chromatography or recrystallization. Characterization involves:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and amine linkage .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3300 cm1^{-1} (O-H stretch) and ~1100 cm1^{-1} (C-N stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How can researchers optimize solvent systems for efficient extraction and isolation of this compound from reaction mixtures?

  • Methodological Answer : A tiered solvent selection approach is recommended:

Polarity Screening : Test solvents like ethanol, acetonitrile, and dichloromethane for solubility.

SPE (Solid-Phase Extraction) : Use Oasis HLB cartridges for hydrophilic-lipophilic balance, with methanol/water gradients for elution .

HPLC Validation : Monitor recovery rates using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s potential bioactivity, and how can they be tested experimentally?

  • Methodological Answer : Hypotheses may include:
  • Receptor Binding : Use surface plasmon resonance (SPR) to study interactions with biological targets (e.g., estrogen receptors, given structural analogs to phenolic endocrine disruptors ).
  • Oxidative Stress Induction : Measure reactive oxygen species (ROS) in cell lines (e.g., HepG2) using fluorescent probes like DCFH-DA .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with proteins of interest .

Q. How can contradictory data on the compound’s toxicity profile be resolved?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Analysis : Test nonmonotonic effects using low-dose (nM–µM) and high-dose (mM) ranges in zebrafish embryos or 3T3 cell viability assays .
  • Exposure Timing : Compare acute (24–48 hr) vs. chronic (7+ days) exposure in in vivo models to identify critical windows .
  • Metabolite Profiling : Use LC-MS/MS to track metabolic degradation products that may influence toxicity .

Q. What advanced spectroscopic techniques elucidate its coordination chemistry with metal ions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve metal-ligand complexes (e.g., Cu2+^{2+} or Fe3+^{3+}) to determine bond lengths and geometry .
  • Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in paramagnetic complexes .
  • UV-Vis Titration : Monitor ligand-to-metal charge transfer bands to calculate stability constants .

Theoretical and Framework-Based Questions

Q. How can ligand-receptor interaction theories guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Apply the Lock-and-Key Model :

Modify hydroxyl/amine groups to alter hydrogen-bonding capacity.

Use density functional theory (DFT) to calculate electrostatic potential maps and predict interaction sites .

Validate via competitive binding assays (e.g., fluorescence polarization) .

Q. What role do theoretical frameworks play in predicting environmental fate and degradation pathways?

  • Methodological Answer : Leverage Quantitative Structure-Activity Relationship (QSAR) Models :
  • Input molecular descriptors (logP, polar surface area) to predict biodegradability (e.g., BIOWIN models) .
  • Simulate photodegradation using COMSOL Multiphysics with UV-light parameters .

Data Analysis and Reproducibility

Q. What statistical designs ensure robustness in dose-response studies?

  • Methodological Answer :
  • Factorial Design : Vary concentration, exposure time, and cell type as independent factors to identify interactions .
  • ANOVA with Tukey’s HSD : Analyze variance across replicates (n ≥ 6) to minimize Type I errors .

Q. How can researchers validate chromatographic methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) Guidelines :
  • Linearity : Test 5–100 µg/mL ranges with R2^2 > 0.99.
  • Recovery Tests : Spike environmental samples (e.g., wastewater) at 80%, 100%, 120% levels .
  • Limit of Detection (LOD) : Calculate as 3.3 × (SD of blank/slope) .

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